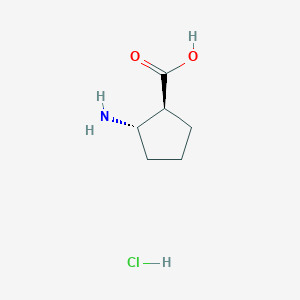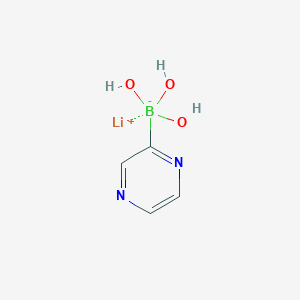
3-Amino-2-chloro-6-methylpyridine-4-carboxylic acid hydrochloride
Overview
Description
3-Amino-2-chloro-6-methylpyridine-4-carboxylic acid hydrochloride is a versatile chemical compound used in scientific research. It exhibits intriguing properties that make it valuable for various applications, such as drug synthesis, organic chemistry, and pharmaceutical development. The compound has a CAS Number of 1803610-45-8 and a molecular weight of 223.06 .
Molecular Structure Analysis
The molecular formula of this compound is C7H8Cl2N2O2 . The Inchi Code is 1S/C7H7ClN2O2.ClH/c1-3-2-4 (7 (11)12)5 (9)6 (8)10-3;/h2H,9H2,1H3, (H,11,12);1H .Scientific Research Applications
Antibacterial Agents Synthesis
A study by Egawa et al. (1984) details the synthesis of pyridonecarboxylic acids, which have been investigated for their antibacterial properties. This research underscores the potential of structurally related compounds in developing new antibacterial agents with enhanced activity compared to existing treatments (Egawa et al., 1984).
Anticancer Compound Development
Research by Temple et al. (1983) explores the synthesis of potential anticancer agents, demonstrating the utility of related pyridine compounds in the creation of substances that could inhibit the proliferation of cancer cells, thereby contributing to the development of novel cancer therapies (Temple et al., 1983).
Material Science Applications
A study on crystalline adducts of substituted salicylic acids with 4-aminopyridine by Montis and Hursthouse (2012) provides insights into the formation of complex solid forms through co-crystallization. This research highlights the relevance of pyridine derivatives in material science, particularly in the design of new crystalline materials with specific structural and chemical properties (Montis & Hursthouse, 2012).
Hydrogen Bonding in Crystal Formation
Work by Waddell et al. (2011) on hydration products of tetrachloro-N-(methyl-2-pyridyl)phthalic acids reveals the importance of hydrogen bonding in the formation of crystal structures. This underscores the role of pyridine derivatives in understanding and leveraging hydrogen bonding for the design of new molecular structures (Waddell et al., 2011).
Supramolecular Chemistry
A study by Mirzaei et al. (2015) on the importance of polarization-assisted and resonance-assisted hydrogen bonding in crystal formations of complexes bearing chelidamic acid demonstrates the utility of pyridine derivatives in supramolecular chemistry. The research emphasizes the significance of non-covalent interactions in stabilizing metal-organic frameworks (MOFs), contributing to the development of materials with potential applications in catalysis, gas storage, and separation processes (Mirzaei et al., 2015).
properties
IUPAC Name |
3-amino-2-chloro-6-methylpyridine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2.ClH/c1-3-2-4(7(11)12)5(9)6(8)10-3;/h2H,9H2,1H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPLNFSZRVCKMOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)Cl)N)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-Bromo-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one](/img/structure/B1528920.png)




